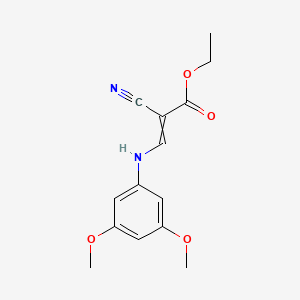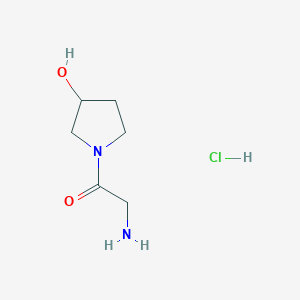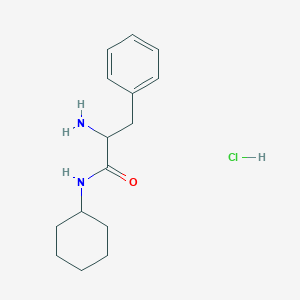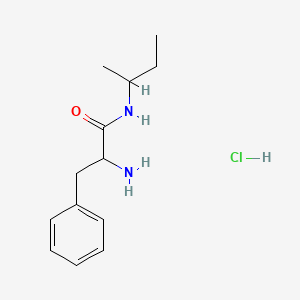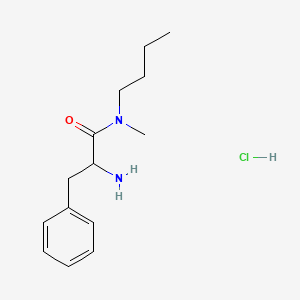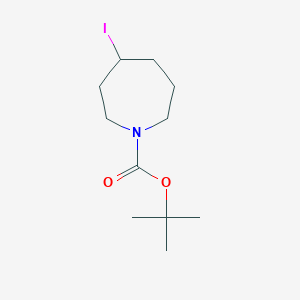
N2,N2,6-Trimethylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2,N2,6-Trimethylpyridine-2,3-diamine” (TMPDA) is a heterocyclic organic compound. It has a molecular weight of 151.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of TMPDA is represented by the InChI code:1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 . This indicates that the compound has a pyridine ring with two nitrogen atoms and three methyl groups attached to it. Chemical Reactions Analysis
TMPDA is used as a catalyst in a wide range of chemical reactions. It can also act as an initiator in atom transfer radical polymerization.Physical And Chemical Properties Analysis
TMPDA is a powder that is stored at room temperature . Its molecular weight is 151.21 . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Arylation of Secondary Diamines
The compound has been utilized in nickel-catalyzed selective N-arylation or N,N′-diarylation processes of secondary diamines. This method allows for the synthesis of N-aryl or N,N′-diaryl piperazines and trimethylene(bis)piperidines, showcasing the compound's utility in complex organic synthesis and potential applications in pharmaceuticals and materials science (Brenner, Schneider, & Fort, 2002).
Oxidation by Diamine Oxidase
Studies have shown that derivatives of diamines, including those similar to N2,N2,6-Trimethylpyridine-2,3-diamine, can act as substrates for pig kidney diamine oxidase. This enzymatic activity is significant in biochemical research and could have implications in understanding metabolic pathways and designing enzyme inhibitors (Bardsley, Ashford, & Hill, 1971).
Gas Separation Membranes
New aromatic polyimides synthesized from diamines, including structures related to N2,N2,6-Trimethylpyridine-2,3-diamine, have shown promising applications in gas separation technologies. These polymers exhibit high thermal stability, rigidity, and notable gas permeability and selectivity, highlighting potential industrial applications in gas purification and environmental protection (Santiago-García et al., 2015).
Diamine Synthesis and Modification
The compound has been involved in innovative synthesis methods for diamines, providing access to orthogonally protected diamines with diverse substitution patterns. This research opens new avenues for the synthesis of agrochemicals, drugs, and organic materials, underlining the compound's broad applicability in synthetic chemistry (Wang, Nguyen, & Waser, 2021).
Electroluminescent Devices
N2,N2,6-Trimethylpyridine-2,3-diamine derivatives have been explored for their potential in electroluminescent devices. The compound's structural framework allows for the development of materials that emit intense blue color upon UV irradiation, indicating its utility in the field of optoelectronics and display technologies (Chen et al., 2001).
Novel Sulfonated Nanofiltration Membranes
Research involving sulfonated aromatic diamines, akin to N2,N2,6-Trimethylpyridine-2,3-diamine, has led to the development of novel thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and selectivity, particularly in dye treatment applications, demonstrating the compound's potential in water purification and treatment technologies (Liu et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N,2-N,6-trimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWSWHAIQULJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2,6-Trimethylpyridine-2,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




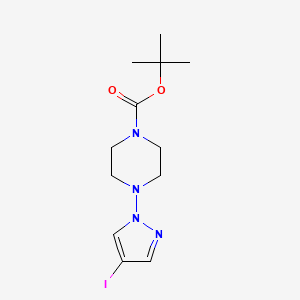
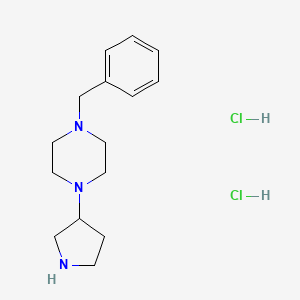

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)
